1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively. It is a conjugate acid of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate(2-).
PA(16:0/18:1(9Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(9Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(9Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:0/18:1(11Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:1(9Z)/16:0) pathway. PA(16:0/18:1(9Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/18:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway.
PA(16:0/18:1(9Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(9Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(9Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:0/18:1(11Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:1(9Z)/16:0) pathway. PA(16:0/18:1(9Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/18:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway.
Brand Name:
Vulcanchem
CAS No.:
62600-81-1
VCID:
VC0162893
InChI:
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula:
C37H71O8P
Molecular Weight:
674.9 g/mol
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
CAS No.: 62600-81-1
Reference Standards
VCID: VC0162893
Molecular Formula: C37H71O8P
Molecular Weight: 674.9 g/mol
CAS No. | 62600-81-1 |
---|---|
Product Name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate |
Molecular Formula | C37H71O8P |
Molecular Weight | 674.9 g/mol |
IUPAC Name | [(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate |
Standard InChI | InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 |
Standard InChIKey | OPVZUEPSMJNLOM-QEJMHMKOSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Physical Description | Solid |
Description | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively. It is a conjugate acid of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate(2-). PA(16:0/18:1(9Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(9Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(9Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:0/18:1(11Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:1(9Z)/16:0) pathway. PA(16:0/18:1(9Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/18:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway. |
Synonyms | 16:0-18:1 PA;1-Palmitoyl-2-oleoyl-sn-glycero-3-Phosphatidic Acid;PA(16:0/18:1(9Z));POPA |
Reference | 1.Mansour, H.M. and Zografi, G. The relationship between water vapor absorption and desorption by phospholipids and bilayer phase transitions. Journal of Pharmaceutical Sciences 96(2), 377-396 (2007). |
PubChem Compound | 5283523 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume